

Technical Support Center: Improving Phytic Acid Removal from Plant-Based Foods

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Compound of Interest

Compound Name: *Phytic acid potassium*

Cat. No.: *B15623706*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of phytic acid removal from plant-based foods.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to guide your research.

Issue 1: Lower than expected phytic acid reduction after soaking.

Potential Cause	Recommended Solution
Inadequate Soaking Time	Different legumes and grains require different soaking durations. For many beans, a minimum of 12-24 hours is recommended.[1] Some research suggests extending this to 36 hours for certain beans, changing the water every 12 hours.
Incorrect Soaking Temperature	Soaking at warmer temperatures (45-65°C) can activate endogenous phytases, leading to a more significant reduction in phytic acid.[2]
Incorrect pH of Soaking Medium	An acidic environment can enhance phytic acid breakdown. Adding an acidic medium like lemon juice, apple cider vinegar, or whey to the soaking water can be beneficial.[3] The solubility of phytate salts is also pH-dependent.[4]
Water Type	The use of demineralized or distilled water may be more effective than tap water, as minerals in tap water can interact with phytic acid. Soaking in distilled water has been shown to be more effective for removing phytic acid from pulses than a sodium bicarbonate solution.
Low Endogenous Phytase Activity in the Food	Some grains, like corn and oats, have naturally low levels of phytase.[3] In such cases, soaking alone may not be sufficient. Consider combining soaking with other methods like germination or fermentation, or adding a high-phytase grain like rye to the soak.
Loss of Phytic Acid to Soaking Water Not Accounted For	A significant portion of phytic acid reduction during soaking can be due to leaching into the soaking water. Ensure you are analyzing the phytic acid content of the food material after soaking and discarding the water.[4]

Issue 2: Inconsistent or low phytase activity.

Potential Cause	Recommended Solution
Suboptimal pH	Phytase enzymes have an optimal pH range for activity, typically between 4.5 and 6.0.[2] Ensure the pH of your reaction buffer is within the optimal range for the specific phytase you are using.
Suboptimal Temperature	Enzyme activity is temperature-dependent. Most plant phytases have an optimal temperature between 45°C and 65°C.[2] However, microbial phytases can have different optimal temperatures.
Enzyme Inhibition	High concentrations of inorganic phosphate, a product of the enzymatic reaction, can inhibit phytase activity. Other substances in the food matrix may also act as inhibitors.
Improper Enzyme Storage	Ensure the phytase enzyme is stored at the recommended temperature to maintain its activity.
Incorrect Substrate Concentration	Ensure the concentration of phytic acid (substrate) in your assay is appropriate.
Presence of Proteases	Proteases in the food material can degrade the phytase enzyme.
Inaccurate Measurement of Phytase Activity	The method used to measure phytase activity can significantly impact the results. Colorimetric methods based on released phosphate may overestimate activity if other phosphatases are present.[5] Consider using a method that specifically measures the degradation of phytic acid (IP6).

Issue 3: Incomplete phytic acid degradation during fermentation.

Potential Cause	Recommended Solution
Insufficient Fermentation Time	Fermentation for 12 to 24 hours is often required for significant phytic acid reduction in grains like millet.[2] For some cereal flours, fermentation for up to 24 hours can lead to a 95-100% reduction in phytate.
Suboptimal Temperature	The optimal temperature for lactic acid bacteria used in fermentation is typically between 32°C and 37°C.[6]
Incorrect pH	The initial pH of the fermentation medium is crucial. For lactic acid bacteria fermentation of wheat and sorghum, optimal pH ranges from 6.0 to 6.5.[6] The fermentation process itself will lower the pH, creating favorable conditions for endogenous phytases.
Low Endogenous Phytase Activity in the Grain	The reduction of phytic acid during lactic acid fermentation is primarily due to the activation of the grain's own phytase enzymes at the lower pH created by the bacteria.[7] Grains with low phytase activity will show less phytic acid reduction.
Heat Inactivation of Endogenous Phytases	If the grains were heat-treated before fermentation, the endogenous phytases may have been inactivated, preventing phytic acid degradation.[7]
Starter Culture Issues	The viability and activity of the starter culture are critical. Ensure you are using a healthy and active culture.

Issue 4: Unexpected results in HPLC analysis of phytic acid.

Potential Cause	Recommended Solution
Co-elution with Other Compounds	The solvent front or other compounds in the food matrix can co-elute with phytic acid, making accurate quantification difficult.[8][9] Using an ion-pair reagent can help to improve separation.[9]
Incomplete Extraction	The extraction method may not be efficient for your specific food matrix. Acidic extraction, for example using 3% sulfuric acid, is commonly used.[10] Sonication can also aid in extraction.[11]
Overestimation due to Other Inositol Phosphates	Some analytical methods may not distinguish between phytic acid (IP6) and its lower inositol phosphates (IP5, IP4, etc.), leading to an overestimation of the phytic acid content.[11] HPLC methods are capable of separating these different forms.[12]
Sample Preparation Issues	Proper sample preparation, including homogenization and purification, is crucial for accurate results.[13] An ion-exchange column can be used for sample cleanup before HPLC analysis.[11]
Incorrect Mobile Phase Composition	The composition of the mobile phase is critical for achieving good separation. Optimization of the mobile phase may be necessary for your specific application.
Detector Issues	Ensure the detector is functioning correctly and is set to the appropriate wavelength or parameters for phytic acid detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing phytic acid in plant-based foods?

A1: The most common methods include soaking, germination (sprouting), fermentation, cooking, and enzymatic treatment with phytase.[2] Combining these methods, such as soaking followed by cooking, can often lead to a greater reduction in phytic acid.

Q2: How effective are these different methods at removing phytic acid?

A2: The effectiveness varies depending on the food, the specific conditions of the treatment, and whether methods are combined. Soaking can reduce phytic acid by 16-21% in sorghum flour after 24 hours at room temperature.[2] Germination can reduce phytic acid by up to 40%. [2] Cooking legumes for one hour can reduce phytic acid by up to 80%. Fermentation of rye and wheat flours for 24 hours can result in a 95-100% reduction. Combining soaking, germination, and lactic acid fermentation has been shown to decrease phytate in quinoa by 98%.

Q3: Does removing phytic acid affect the nutritional content of the food?

A3: Yes, some processing methods can lead to the loss of other nutrients. For example, milling removes the bran, which is rich in phytic acid but also contains minerals and dietary fiber.[2] Soaking can also lead to the loss of water-soluble proteins and minerals.[2]

Q4: What is phytase and how does it work?

A4: Phytase is an enzyme that catalyzes the hydrolysis of phytic acid, breaking it down into lower inositol phosphates and inorganic phosphate.[6] This process reduces the ability of phytic acid to bind with minerals, thereby improving their bioavailability.

Q5: Can I use the soaking water for cooking?

A5: It is generally recommended to discard the soaking water as it will contain leached phytic acid and other anti-nutrients.

Data Presentation

Table 1: Efficacy of Different Phytic Acid Removal Methods in Various Plant-Based Foods

Food	Method	Conditions	Phytic Acid Reduction (%)	Reference
Sorghum Flour	Soaking	24 hours at room temperature	16-21	[2]
Chickpea	Soaking	12 hours	47.4	[2]
Millet	Germination (Malting)	72 hours	23.9	[2]
Millet	Germination (Malting)	96 hours	45.3	[2]
Legumes	Cooking	1 hour	up to 80	
Soy Meal	Solid-State Fermentation (Aspergillus oryzae)	Two-stage temperature (37°C then 50°C)	57	[14]
Rye Flour	Lactic Acid Fermentation	24 hours	100	
Wheat Flour	Lactic Acid Fermentation	24 hours	95-100	
Oat Flour	Lactic Acid Fermentation	24 hours	39-47	
Quinoa	Soaking, Germination & Lactic Acid Fermentation	-	98	
Faba Bean Flour	Enzymatic Treatment (Phytase)	500 U/L, pH 5.5, 50°C	100	[15]
Brown Rice Flour	Enzymatic Treatment (Phytase)	500 U/L, pH 5.5, 50°C	100	[16]

Rice Bran	Enzymatic Treatment (Phytase)	500 U/L, pH 5.5, 50°C	92	[16]
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Experimental Protocols

Protocol 1: Phytic Acid Reduction in Legumes by Soaking

- Sample Preparation: Weigh a known amount of the legume (e.g., 100 g).
- Soaking: Place the legumes in a beaker and add distilled water at a 1:5 ratio (w/v). For enhanced reduction, adjust the water to a pH of 5-6 using a suitable buffer or add an acidic medium like lemon juice (1 tablespoon per cup of water).[\[2\]](#)[\[3\]](#)
- Incubation: Cover the beaker and let it soak for 12-24 hours at a warm temperature (e.g., 45-65°C) to activate endogenous phytases.[\[2\]](#)
- Draining: After the soaking period, discard the soaking water.
- Rinsing: Rinse the legumes thoroughly with distilled water.
- Drying: Dry the soaked legumes to a constant weight using a freeze-dryer or an oven at a low temperature (e.g., 40-50°C) to prevent degradation of other nutrients.
- Analysis: Grind the dried sample to a fine powder and analyze for phytic acid content using a suitable method (e.g., HPLC).

Protocol 2: Phytic Acid Reduction in Grains by Germination (Sprouting)

- Soaking: Soak the grains in water for 8-12 hours.
- Draining and Rinsing: Drain the water and rinse the grains thoroughly.
- Germination: Place the grains in a germination chamber or a covered container, ensuring adequate moisture and aeration. Maintain a temperature of around 25-28°C.
- Rinsing: Rinse the grains 2-3 times a day to prevent microbial growth.

- Sprouting: Continue the germination process for 2-4 days, or until sprouts of the desired length appear.
- Drying: Dry the sprouted grains at a low temperature (<50°C) to preserve enzymatic activity and other nutrients.
- Analysis: Grind the dried sprouted grains and analyze for phytic acid content.

Protocol 3: Phytic Acid Reduction by Lactic Acid Fermentation

- Slurry Preparation: Prepare a slurry of the grain flour with water (e.g., 1:3 w/v).
- Inoculation: Inoculate the slurry with a suitable lactic acid bacteria starter culture.
- Fermentation: Incubate the mixture at an optimal temperature for the specific bacterial strain (e.g., 32-37°C) for 24-48 hours.[6] The pH will naturally decrease during fermentation.
- Drying: After fermentation, dry the product using a freeze-dryer or a low-temperature oven.
- Analysis: Analyze the dried fermented product for phytic acid content.

Protocol 4: Phytase Activity Assay (Colorimetric Method)

This protocol is a general guideline and may need to be adapted based on the specific phytase and sample.

- Reagent Preparation:
 - Acetate Buffer (0.2 M, pH 5.5)
 - Sodium Phytate Solution (Substrate; e.g., 15 mM in acetate buffer)
 - Trichloroacetic Acid (TCA) Solution (e.g., 50%)
 - Ammonium Molybdate Solution
 - Ferrous Sulfate Solution
 - Phosphate Standard Solutions

- Enzyme Extraction: Extract the phytase from the sample using a suitable buffer.
- Assay Procedure:
 - Pipette a known volume of the enzyme extract into a test tube.
 - Add the sodium phytate solution and incubate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specific time (e.g., 30 or 60 minutes).[\[17\]](#)
 - Stop the reaction by adding the TCA solution.
 - Centrifuge the mixture to pellet any precipitate.
 - Take an aliquot of the supernatant and add the colorimetric reagents (ammonium molybdate and ferrous sulfate).
 - Measure the absorbance at the appropriate wavelength (e.g., 700 nm or 820 nm).[\[5\]](#)[\[17\]](#)
- Calculation: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared with the phosphate standards. One unit of phytase activity is typically defined as the amount of enzyme that liberates 1 μmol of inorganic phosphate per minute under the assay conditions.[\[17\]](#)

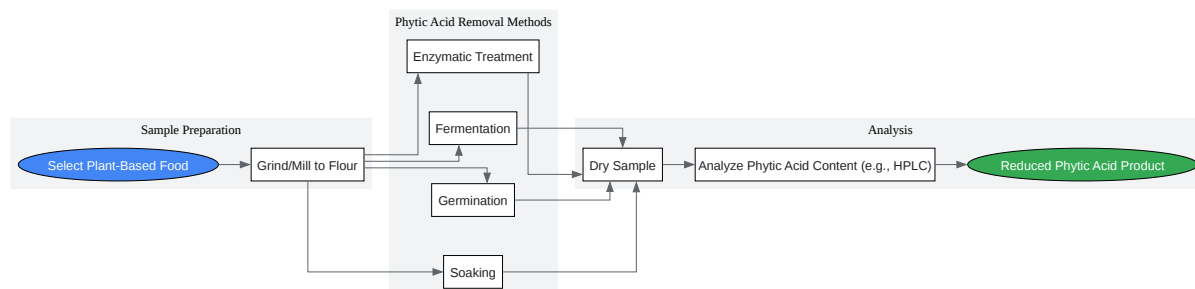
Protocol 5: Phytic Acid Quantification by HPLC

This is a general protocol and specific parameters may need to be optimized.

- Sample Extraction:
 - Weigh a known amount of the finely ground sample.
 - Extract the phytic acid using an acidic solution (e.g., 0.5 M HCl or 3% H_2SO_4) with the aid of sonication or shaking.[\[10\]](#)[\[11\]](#)
 - Centrifuge the mixture and collect the supernatant.
- Sample Cleanup (Optional but Recommended):

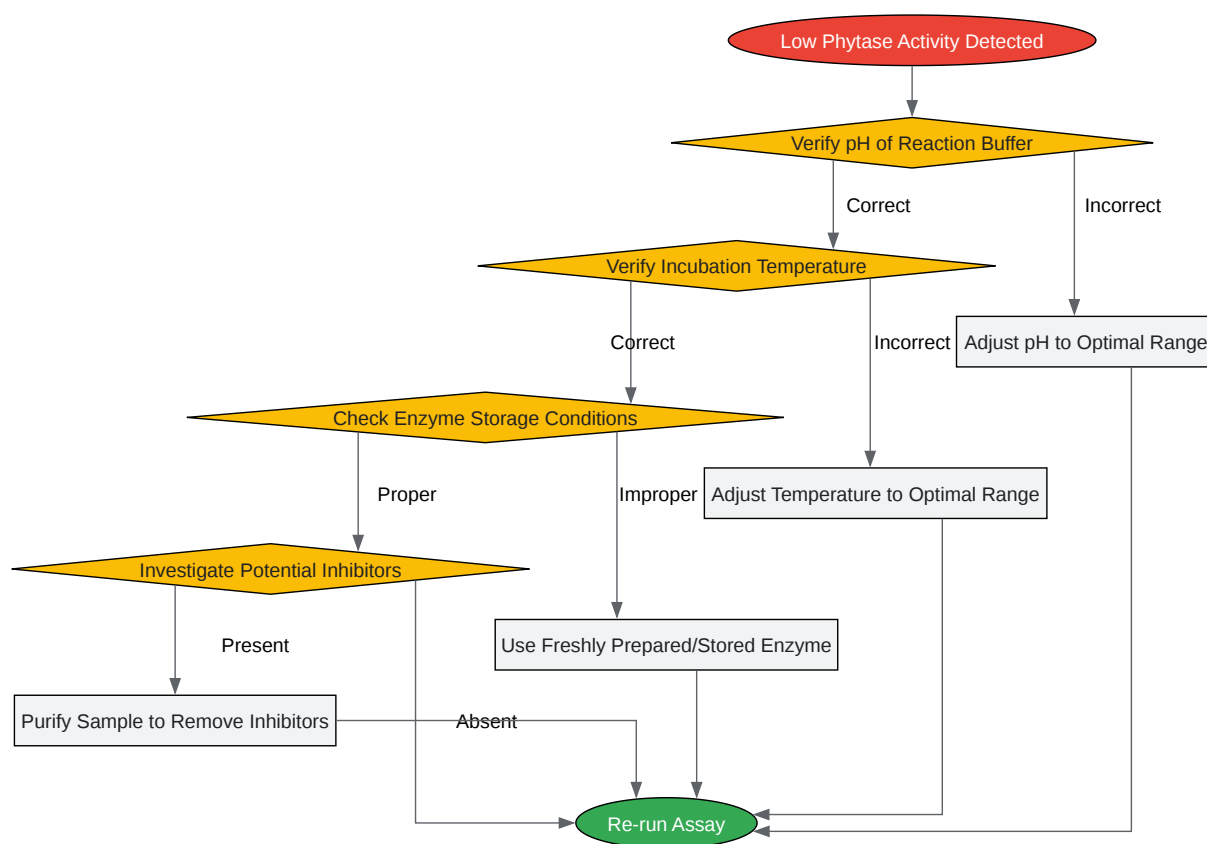
- Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., an anion exchange column) to remove interfering compounds.[\[11\]](#)
- HPLC Analysis:
 - Column: A suitable column for anion analysis, such as a C18 column with an ion-pairing reagent or a dedicated anion exchange column.
 - Mobile Phase: An appropriate buffer system, which may include an ion-pairing reagent like tetrabutylammonium hydroxide.[\[9\]](#)
 - Detector: A refractive index (RI) detector or a UV detector after post-column derivatization.
 - Injection Volume: Inject a known volume of the prepared sample extract.
- Quantification:
 - Identify and quantify the phytic acid peak by comparing its retention time and peak area to those of a phytic acid standard.

Visualizations



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Caption: General experimental workflow for phytic acid removal.



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Caption: Troubleshooting workflow for low phytase activity.

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